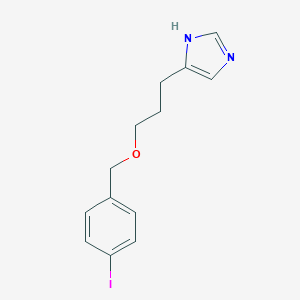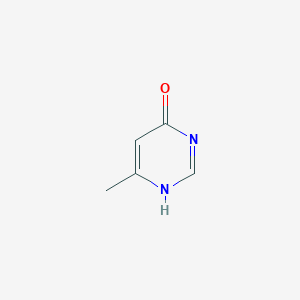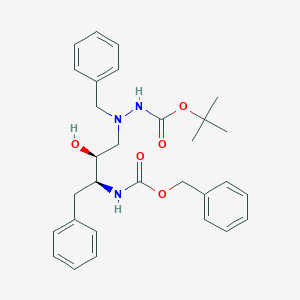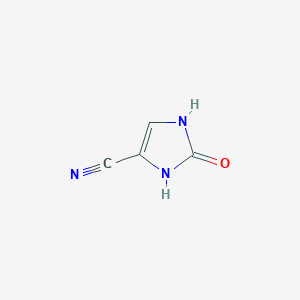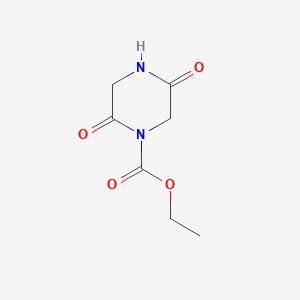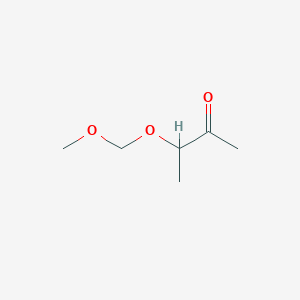
3-(Methoxymethoxy)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethoxy)butan-2-one is a chemical compound that belongs to the family of ketones. It is also known as PMK glycidate and is widely used in scientific research applications. The compound has gained significant attention in recent years due to its potential use in the synthesis of illicit drugs such as MDMA. In
作用機序
The mechanism of action of 3-(Methoxymethoxy)butan-2-one is not well understood. However, it is believed that the compound acts as a precursor for the synthesis of other compounds such as MDMA. The compound may also have other biological activities that have not yet been fully explored.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(Methoxymethoxy)butan-2-one are not well known. However, it is believed that the compound may have effects on the central nervous system and may act as a stimulant. The compound may also have other effects on the body that have not yet been fully explored.
実験室実験の利点と制限
The advantages of using 3-(Methoxymethoxy)butan-2-one in lab experiments include its high purity and stability. The compound is also readily available, making it easy to obtain for research purposes. However, the limitations of using PMK glycidate in lab experiments include its potential for misuse in the synthesis of illicit drugs. Researchers must take appropriate precautions to prevent the unauthorized use of the compound.
将来の方向性
There are several future directions for the research of 3-(Methoxymethoxy)butan-2-one. One area of research is the exploration of the compound's biological activities and potential therapeutic applications. Another area of research is the development of new synthesis methods for PMK glycidate that are more efficient and cost-effective. Additionally, researchers may explore the use of the compound in the synthesis of other compounds with potential therapeutic applications.
Conclusion:
In conclusion, 3-(Methoxymethoxy)butan-2-one is a chemical compound that has various scientific research applications. The compound is used as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of illicit drugs such as MDMA. While the mechanism of action and biochemical and physiological effects of the compound are not well understood, there are several future directions for research in this area. Researchers must take appropriate precautions to prevent the unauthorized use of the compound.
合成法
The synthesis of 3-(Methoxymethoxy)butan-2-one involves the reaction between glycidol and piperonal. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified using various techniques such as distillation and recrystallization. The synthesis of PMK glycidate is a complex process and requires specialized equipment and expertise.
科学的研究の応用
3-(Methoxymethoxy)butan-2-one has various scientific research applications, including its use as a precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrances. The compound is also used in the synthesis of illicit drugs such as MDMA. In addition, PMK glycidate is used as a reagent in analytical chemistry for the detection of various compounds.
特性
CAS番号 |
145102-96-1 |
|---|---|
製品名 |
3-(Methoxymethoxy)butan-2-one |
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
3-(methoxymethoxy)butan-2-one |
InChI |
InChI=1S/C6H12O3/c1-5(7)6(2)9-4-8-3/h6H,4H2,1-3H3 |
InChIキー |
VIKFSFGPOILCGK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)OCOC |
正規SMILES |
CC(C(=O)C)OCOC |
同義語 |
2-Butanone, 3-(methoxymethoxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



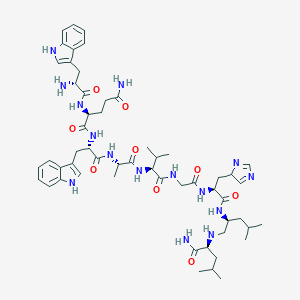
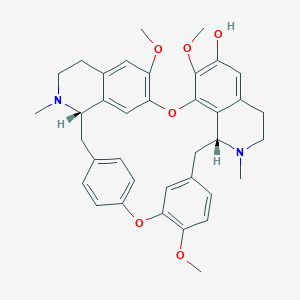
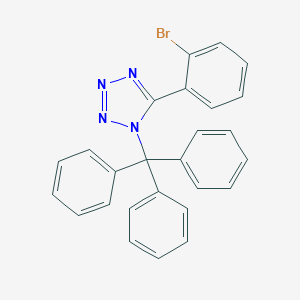
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
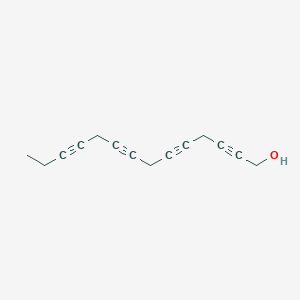
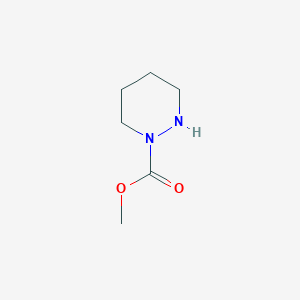
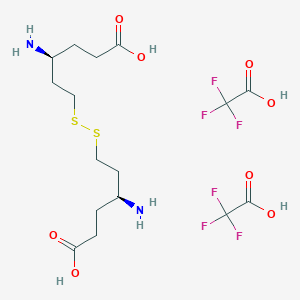
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
